molecular formula C10H19NO B13297076 9-Methyl-4-oxa-1-azaspiro[5.5]undecane

9-Methyl-4-oxa-1-azaspiro[5.5]undecane

Cat. No.: B13297076
M. Wt: 169.26 g/mol
InChI Key: DVLJJKWPSYQBCL-UHFFFAOYSA-N
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Description

9-Methyl-4-oxa-1-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature where a spiro atom connects two rings. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane can be achieved through various methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is complex and expensive .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The Prins cyclization reaction is preferred due to its efficiency and ability to introduce substituents in a single step .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-4-oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-4-oxa-1-azaspiro[5.5]undecane stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit the MmpL3 protein and potential for diverse chemical reactions make it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

9-methyl-4-oxa-1-azaspiro[5.5]undecane

InChI

InChI=1S/C10H19NO/c1-9-2-4-10(5-3-9)8-12-7-6-11-10/h9,11H,2-8H2,1H3

InChI Key

DVLJJKWPSYQBCL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)COCCN2

Origin of Product

United States

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